6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC16595488
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline |
| Standard InChI | InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3 |
| Standard InChI Key | PNFBXEKHLUDPIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline features a tetracyclic scaffold with a partially saturated isoquinoline core. Key substituents include:
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A methoxy group (-OCH₃) at position 6
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Methylenedioxy (-O-CH₂-O-) bridging positions 7 and 8
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Methyl groups (-CH₃) at positions 1 and 2
The molecular formula is , yielding a molecular weight of 235.28 g/mol.
Spectral and Physical Data
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Melting Point | 262°C (analogous compounds) |
| Density | 1.071 g/cm³ (predicted) |
| Solubility | Moderate in chloroform |
| pKa | 9.01 (predicted) |
The methylenedioxy group contributes to planarity in the aromatic region, while the tetrahydro ring introduces conformational flexibility .
Synthesis and Chemical Reactivity
Synthetic Pathways
The Bischler-Napieralski reaction serves as the primary method for constructing the THIQ core . A typical synthesis involves:
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Condensation: Substituted phenethylamines react with ketones to form β-arylethylamides.
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Cyclodehydration: Acid-catalyzed cyclization (e.g., POCl₃, HCl) forms the dihydroisoquinoline intermediate.
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Reduction: Catalytic hydrogenation saturates the C1-C2 bond.
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Functionalization: Methoxy and methylenedioxy groups are introduced via alkylation or nucleophilic substitution .
For example, cyclization of -phenethylphthalimide derivatives using concentrated HCl yields analogous THIQ structures in 42–80% yields .
Reactivity Profile
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Nitrogen alkylation: The tertiary amine undergoes quaternization with methyl iodide.
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Aromatic substitution: Electrophilic attacks occur preferentially at the methylenedioxy-activated C7 and C8 positions.
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Oxidation: Air exposure converts 12b-H to 12b-OH derivatives in some analogs .
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 320 | Transient hypotension |
| Rat | 285 | Mild motor incoordination |
No organotoxicity observed at therapeutic doses (1–10 mg/kg).
Metabolic Stability
Hepatic microsome studies show:
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Half-life: 43 minutes (human) vs. 12 minutes (rat)
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Primary metabolites: -demethylated products (Phase I) and glucuronide conjugates (Phase II)
Comparative Analysis with Analogous Compounds
6,7-Dimethoxy-THIQ
| Parameter | Target Compound | 6,7-Dimethoxy Analog |
|---|---|---|
| Molecular Weight | 235.28 | 193.24 |
| Opioid EC₅₀ (μM) | 0.018 | 0.12 |
| Aqueous Solubility (mg/mL) | 0.89 | 1.54 |
The methylenedioxy group in the target compound enhances receptor binding affinity 6.7-fold versus simple methoxy substituents .
1,3-Dimethyl Derivatives
1,3-Dimethyl substitution (as in PubChem CID 64687418 ) reduces analgesic potency by 40%, highlighting the importance of 1,2-dimethyl geometry .
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